molecular formula C15H13NO3 B4541067 N-(2-furylmethyl)-4-(2-propyn-1-yloxy)benzamide

N-(2-furylmethyl)-4-(2-propyn-1-yloxy)benzamide

Cat. No. B4541067
M. Wt: 255.27 g/mol
InChI Key: GZEOCTXWTWLYCI-UHFFFAOYSA-N
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Description

  • N-(2-furylmethyl)-4-(2-propyn-1-yloxy)benzamide is a complex organic compound. Although specific studies on this compound are limited, research on related benzamide derivatives offers valuable insights.

Synthesis Analysis

  • The synthesis of similar compounds involves reactions under specific conditions. For instance, 2-Hydroxy-N-(pyridin-4-yl)benzamide was synthesized from salicylic acid and 4-aminopyridine, suggesting a potential pathway for related benzamide compounds (Dian, 2010).

Molecular Structure Analysis

  • The molecular structure of related compounds has been explored through X-ray crystallography and Hirshfeld surface analysis. For example, the crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative was analyzed, providing insights into the orientation of its molecular components (Artheswari, Maheshwaran, Gautham, 2019).

Chemical Reactions and Properties

  • Benzamides can undergo various chemical reactions depending on their structure. A study on N-(cyano(naphthalen-1-yl)methyl)benzamides explored their reactions and solid-state properties, which could be analogous to N-(2-furylmethyl)-4-(2-propyn-1-yloxy)benzamide (Younes et al., 2020).

Physical Properties Analysis

  • The physical properties of benzamide compounds can be diverse. For example, the crystal structure and Hirshfeld surface analysis of benzamide derivatives provide information on their solid-state characteristics (Kumar et al., 2016).

Chemical Properties Analysis

  • The chemical properties of benzamides are influenced by their molecular structure. The study of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide used techniques like X-ray diffraction and DFT calculations to analyze its properties (Demir et al., 2015).

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-prop-2-ynoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-2-9-18-13-7-5-12(6-8-13)15(17)16-11-14-4-3-10-19-14/h1,3-8,10H,9,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEOCTXWTWLYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-4-prop-2-ynoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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